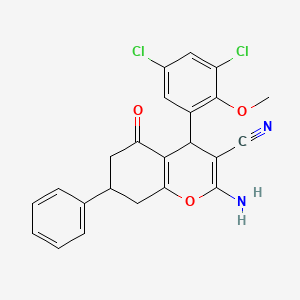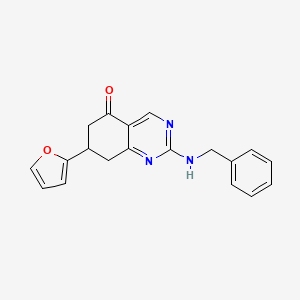![molecular formula C13H15ClN4OS B4079525 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4079525.png)
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide
説明
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEMB is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting various enzymes and proteins involved in the growth and replication of microorganisms and cancer cells. For example, this compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in bacterial DNA replication. This compound has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been reported to increase the levels of glutathione (GSH), a potent antioxidant, in different tissues. In addition, this compound has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
実験室実験の利点と制限
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit a broad range of biological activities. Moreover, this compound has been shown to be relatively stable under different experimental conditions. However, there are also some limitations associated with the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its mode of action. Moreover, the toxicity of this compound in different cell types and animal models needs to be further investigated.
将来の方向性
There are several future directions for the research on 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide. One potential area of research is the development of this compound as a therapeutic agent for the treatment of bacterial infections, viral infections, and cancer. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent derivatives. Moreover, further studies are needed to investigate the toxicity of this compound in different cell types and animal models, which could provide valuable information for the development of safe and effective therapeutic agents. Finally, the use of this compound as a research tool for the study of oxidative stress, inflammation, and apoptosis could lead to the development of new therapeutic strategies for the treatment of various diseases.
科学的研究の応用
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been found to exhibit various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of different bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, this compound has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-3-18-11(16-17-13(18)20)8(2)15-12(19)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3,(H,15,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCRKBCJTIZJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4079449.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B4079450.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B4079466.png)
![2-[4-(2-aminopyrimidin-4-yl)-1H-pyrazol-1-yl]-N-(1-benzyl-1H-pyrazol-3-yl)acetamide](/img/structure/B4079477.png)
![6-amino-3-(4-bromophenyl)-4-(3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079483.png)
![1-(2-fluorophenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4079484.png)
![2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide](/img/structure/B4079490.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4079496.png)


![N-{[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4079508.png)

![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4079522.png)
![5-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4079539.png)